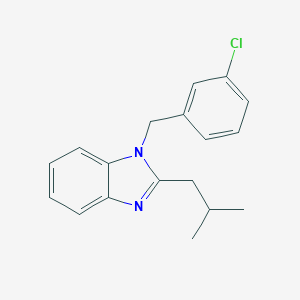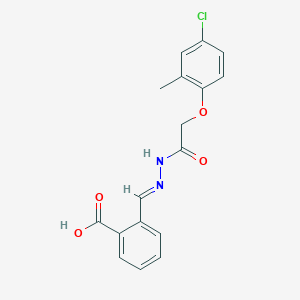
N'~1~,N'~8~-bis(2-methylpropylidene)octanedihydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'~1~,N'~8~-bis(2-methylpropylidene)octanedihydrazide, commonly known as BMO, is a chemical compound that has gained significant attention in scientific research. BMO is a hydrazide derivative that has been synthesized using various methods. It has been studied for its potential applications in different fields, including medicine, agriculture, and material science.
Applications De Recherche Scientifique
BMO has been studied for its potential applications in different fields of scientific research. In medicine, BMO has been investigated for its anti-tumor and anti-inflammatory properties. Studies have shown that BMO can inhibit the growth of cancer cells and reduce inflammation in animal models. In agriculture, BMO has been studied for its potential as a herbicide and insecticide. BMO has been shown to inhibit the growth of weeds and pests, making it a potential alternative to traditional chemical pesticides. In material science, BMO has been investigated for its potential as a polymer modifier. BMO has been shown to improve the thermal stability and mechanical properties of polymers.
Mécanisme D'action
The mechanism of action of BMO is not fully understood. However, studies have shown that BMO can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. BMO has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
BMO has been shown to have various biochemical and physiological effects. In animal models, BMO has been shown to reduce inflammation, inhibit the growth of cancer cells, and improve liver function. BMO has also been shown to have low toxicity and is well tolerated in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BMO in lab experiments is its low toxicity and high solubility in water. BMO is also relatively easy to synthesize using various methods. However, one limitation is the lack of information on its mechanism of action, which makes it difficult to design experiments to investigate its potential applications.
Orientations Futures
There are several future directions for research on BMO. One area of research is the investigation of its potential as a therapeutic agent for cancer and inflammation. Another area of research is the development of BMO-based herbicides and insecticides as an alternative to traditional chemical pesticides. Additionally, further studies are needed to understand the mechanism of action of BMO and its potential applications in material science.
Méthodes De Synthèse
BMO can be synthesized using various methods. One of the most common methods is the reaction of octanedioic acid with 2-methylpropyl hydrazine in the presence of a dehydrating agent like thionyl chloride. The resulting product is then treated with acetic anhydride to obtain BMO. Another method involves the reaction of octanedioic acid with 2-methylpropyl hydrazine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The product is then purified using column chromatography to obtain BMO.
Propriétés
Formule moléculaire |
C16H30N4O2 |
|---|---|
Poids moléculaire |
310.44 g/mol |
Nom IUPAC |
N,N//'-bis[(E)-2-methylpropylideneamino]octanediamide |
InChI |
InChI=1S/C16H30N4O2/c1-13(2)11-17-19-15(21)9-7-5-6-8-10-16(22)20-18-12-14(3)4/h11-14H,5-10H2,1-4H3,(H,19,21)(H,20,22)/b17-11+,18-12+ |
Clé InChI |
LKVFUWACBCPYOK-JYFOCSDGSA-N |
SMILES isomérique |
CC(/C=N/NC(=O)CCCCCCC(=O)N/N=C/C(C)C)C |
SMILES |
CC(C)C=NNC(=O)CCCCCCC(=O)NN=CC(C)C |
SMILES canonique |
CC(C)C=NNC(=O)CCCCCCC(=O)NN=CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4-Benzylpiperidin-1-yl){1-[(4-methylphenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B229556.png)

![methyl 4-[(3-{(5E)-5-[4-(dimethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoyl)amino]benzoate](/img/structure/B229564.png)
![5-[(2,4-Dimethylphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B229568.png)
![2-[3-Methyl(3-methyl-2,4-dioxo-1,3-thiazolidin-5-yl)anilino]acetamide](/img/structure/B229569.png)
![5-[(4-Bromophenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B229574.png)
![3-Methyl-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229575.png)
![5-[Methyl(4-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B229578.png)
![N-[(E)-(5-methyl-2-oxo-1-propan-2-ylindol-3-ylidene)amino]-3-phenylpropanamide](/img/structure/B229583.png)
![N-[(Z)-(1-ethyl-5-methoxy-2-oxoindol-3-ylidene)amino]-4-nitrobenzamide](/img/structure/B229584.png)
![2-(4-chloro-2-methylphenoxy)-N-[(E)-(5-methoxy-2-oxo-1-propylindol-3-ylidene)amino]acetamide](/img/structure/B229585.png)
![(2-methoxy-4-{(Z)-[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B229587.png)
